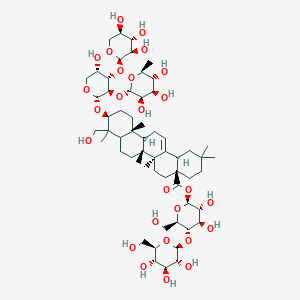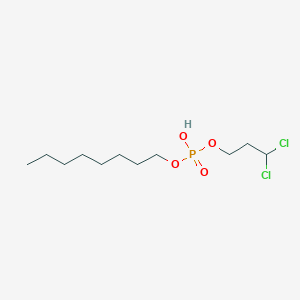
Octyldichloropropyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyldichloropropyl phosphate (ODP) is a chemical compound that belongs to the class of organophosphate flame retardants. ODP has been widely used as a flame retardant in various applications, such as textiles, plastics, and construction materials, due to its excellent flame-retardant properties.
Mechanism of Action
Octyldichloropropyl phosphate acts as a flame retardant by releasing phosphorus-containing radicals upon exposure to heat. These radicals react with the flame radicals, interrupting the combustion process and preventing the spread of fire. In the treatment of neurological disorders, Octyldichloropropyl phosphate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
Octyldichloropropyl phosphate has been shown to have toxic effects on the nervous system, liver, and kidney. It can also cause developmental and reproductive toxicity. In addition, Octyldichloropropyl phosphate has been shown to disrupt the endocrine system by interfering with hormone signaling.
Advantages and Limitations for Lab Experiments
Octyldichloropropyl phosphate has several advantages as a flame retardant, including its high efficiency, low cost, and compatibility with various materials. However, its toxicity and potential environmental impact are significant limitations. In lab experiments, Octyldichloropropyl phosphate can be used to study the mechanism of flame retardancy and the potential use of Octyldichloropropyl phosphate in the treatment of neurological disorders.
Future Directions
Future research on Octyldichloropropyl phosphate should focus on developing safer alternatives to Octyldichloropropyl phosphate as a flame retardant. In addition, further studies are needed to understand the mechanism of action of Octyldichloropropyl phosphate in the treatment of neurological disorders and to develop more effective and targeted therapies. Finally, more research is needed to understand the environmental impact of Octyldichloropropyl phosphate and to develop strategies to mitigate its potential harm.
Synthesis Methods
Octyldichloropropyl phosphate can be synthesized by the reaction of octanol with phosphorus oxychloride. The reaction takes place in the presence of a catalyst, such as triethylamine. The resulting product is purified by distillation and recrystallization.
Scientific Research Applications
Octyldichloropropyl phosphate has been extensively studied for its flame-retardant properties. It has been used in various applications, such as textiles, plastics, and construction materials, to improve their fire safety. Octyldichloropropyl phosphate has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
117617-70-6 |
|---|---|
Molecular Formula |
C11H23Cl2O4P |
Molecular Weight |
321.17 g/mol |
IUPAC Name |
3,3-dichloropropyl octyl hydrogen phosphate |
InChI |
InChI=1S/C11H23Cl2O4P/c1-2-3-4-5-6-7-9-16-18(14,15)17-10-8-11(12)13/h11H,2-10H2,1H3,(H,14,15) |
InChI Key |
LEYKLJDREJGQML-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOP(=O)(O)OCCC(Cl)Cl |
Canonical SMILES |
CCCCCCCCOP(=O)(O)OCCC(Cl)Cl |
Other CAS RN |
117617-70-6 |
synonyms |
octyldichloropropyl phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



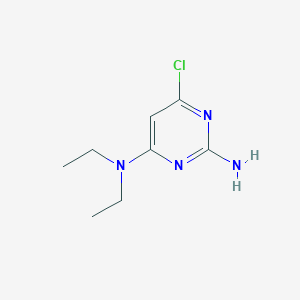


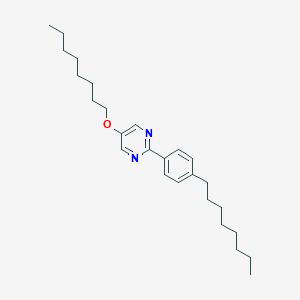
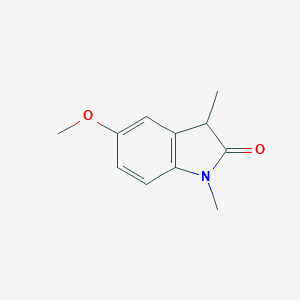
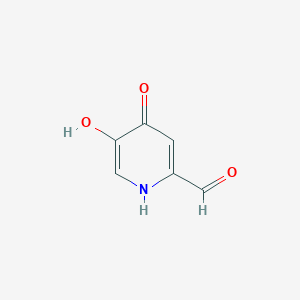
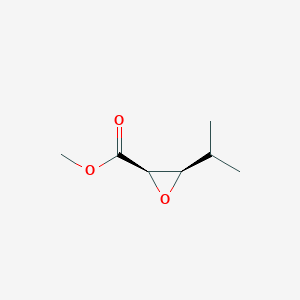
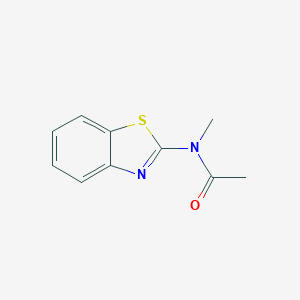
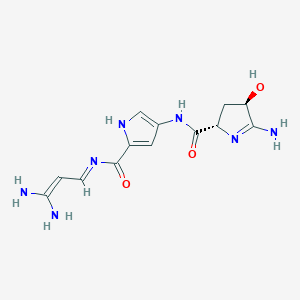
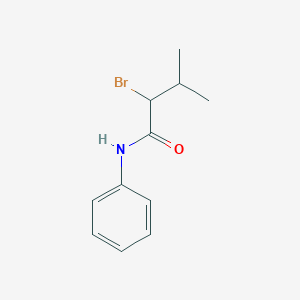
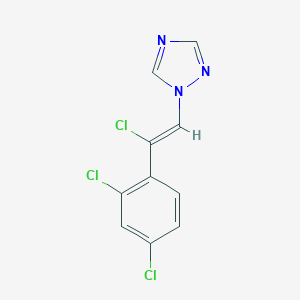
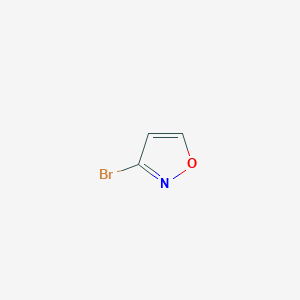
![[2-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B39814.png)
